molecular formula C20H21Cl2NO3 B6561745 2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091128-73-2

2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6561745
CAS No.: 1091128-73-2
M. Wt: 394.3 g/mol
InChI Key: YJKLPASFGDXOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro groups and a methoxyphenyl-oxan moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2,5-dichloro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO3/c1-25-18-5-3-2-4-16(18)20(8-10-26-11-9-20)13-23-19(24)15-12-14(21)6-7-17(15)22/h2-7,12H,8-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKLPASFGDXOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dichlorobenzoyl chloride with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: Shares the benzamide core but lacks the methoxyphenyl-oxan moiety.

    N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide: Similar structure but without the dichloro substitution.

Uniqueness

2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is unique due to the combination of dichloro groups and the methoxyphenyl-oxan moiety, which confer distinct chemical and biological properties.

Biological Activity

2,5-Dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant studies.

Chemical Structure

The molecular formula for this compound is C20H21Cl2NO3C_{20}H_{21}Cl_2NO_3. Its structure features a dichloro-substituted benzamide linked to an oxan moiety substituted with a methoxyphenyl group.

Research indicates that this compound exhibits several mechanisms of action:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways. This suggests potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cellular models, indicating its potential use in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in animal models. Key findings include:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High tissue distribution with a preference for liver and kidney tissues.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine as metabolites.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a therapeutic agent against resistant bacterial infections .

Case Study 2: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its anticancer potential .

Data Table

PropertyValue
Molecular Weight394.3 g/mol
Antimicrobial MIC32 µg/mL (against S. aureus and E. coli)
IC50 (Cancer Cells)25 µM (MCF-7 cells)
BioavailabilityHigh (oral administration)
Primary MetabolitesHydroxy and dechlorinated derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.